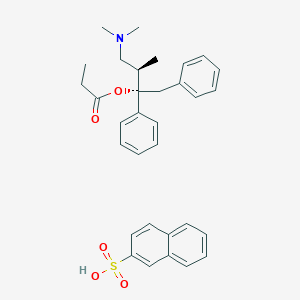
5-Nitro-2-(Pyrrolidin-1-yl)benzoesäure
Übersicht
Beschreibung
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, also known as 5-NPA, is an organic compound with a wide range of applications in the scientific community. It is a nitrobenzoic acid derivative and is commonly used in chemical synthesis and pharmaceutical research. 5-NPA is a valuable tool for scientists as it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -entwicklung
5-Nitro-2-(Pyrrolidin-1-yl)benzoesäure ist eine Verbindung mit einem Pyrrolidinring, der ein häufiges Merkmal in vielen biologisch aktiven Molekülen ist . Der Pyrrolidinring ist bekannt für seine Fähigkeit, den Pharmakophorraum aufgrund seiner sp3-Hybridisierung effizient zu erkunden, was zur Stereochemie des Moleküls beiträgt und die dreidimensionale Abdeckung erhöht . Dies macht es zu einem wertvollen Gerüst bei der Entwicklung neuer Verbindungen mit potenziellen therapeutischen Wirkungen.
Landwirtschaft: Pflanzenschutz und Wachstumsregulierung
In der Landwirtschaft wurden Derivate von Pyrrolidin auf ihr Potenzial als Fungizide und Wachstumsregulatoren untersucht . Die strukturellen Merkmale von this compound könnten zur Entwicklung neuer Verbindungen genutzt werden, die Kulturen vor Pilzinfektionen schützen und gleichzeitig umweltfreundlich sind.
Materialwissenschaft: Synthese neuer Materialien
Die Nitrogruppe in this compound kann als Elektronenakzeptor wirken, wodurch sie ein Kandidat für die Synthese neuer Materialien mit potenziellen Anwendungen in Elektronik und Photonik wird . Seine Einarbeitung in größere molekulare Rahmen könnte zu Materialien mit einzigartigen optischen und elektronischen Eigenschaften führen.
Biochemie: Enzymhemmungsstudien
Die Pyrrolidin-Einheit findet sich oft in Inhibitoren verschiedener Enzyme . Die Forschung zur Aktivität von this compound könnte Einblicke in ihre potenzielle Verwendung als Enzymhemmer liefern, was Auswirkungen auf die Behandlung von Krankheiten haben könnte, bei denen die Enzymregulation ein therapeutisches Ziel ist.
Pharmakologie: Entwicklung pharmakologischer Wirkstoffe
Die strukturelle Vielfalt, die der Pyrrolidinring in this compound bietet, ermöglicht die Entwicklung einer breiten Palette pharmakologischer Wirkstoffe . Seine Derivate könnten auf verschiedene pharmakologische Aktivitäten untersucht werden, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Eigenschaften
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZZLSHECUEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369382 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19555-48-7 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)